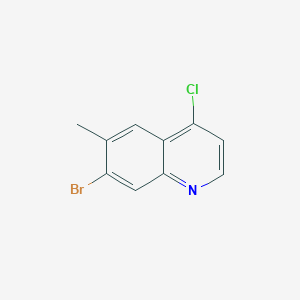

7-Bromo-4-chloro-6-methylquinoline

説明

Significance of Quinoline (B57606) Derivatives in Contemporary Organic and Medicinal Chemistry

Quinoline and its derivatives are of paramount importance in modern organic and medicinal chemistry due to their versatile nature and broad spectrum of biological activities. nih.govorientjchem.org These compounds have been extensively studied and have shown efficacy as anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory agents. orientjchem.orgresearchgate.net The synthetic versatility of the quinoline ring system allows for the creation of a large number of structurally diverse derivatives, which has been a key factor in their widespread use. nih.gov The introduction of various functional groups and substitutions on the quinoline ring can significantly influence the compound's biological activity, enabling researchers to design potent and selective therapeutic agents. orientjchem.org For instance, some quinoline-based compounds have been developed as kinase inhibitors and topoisomerase inhibitors for cancer therapy. tandfonline.comtandfonline.com The ability of quinoline to be combined with other heterocyclic structures further expands its potential as a versatile scaffold for discovering new drugs. orientjchem.org

Conceptual Framework of Quinoline as a Privileged Molecular Scaffold

The concept of a "privileged scaffold" is used in drug design to describe a molecular framework that is able to bind to multiple biological targets with high affinity. tandfonline.com Quinoline is considered a prime example of such a scaffold. tandfonline.comnih.gov Its effectiveness and "druggability" support its status as a privileged structure in medicinal chemistry. tandfonline.com The quinoline moiety provides an accessible and well-understood foundation for designing new drugs, with established synthetic pathways allowing for structural optimization. tandfonline.comnih.gov This has led to a significant number of quinoline-based drugs and drug candidates, with over twenty currently in clinical trials for anticancer applications alone. tandfonline.comtandfonline.com The ability of the quinoline framework to be modified in numerous ways allows for the fine-tuning of its biological and biochemical activities. nih.gov

Overview of 7-Bromo-4-chloro-6-methylquinoline within the Substituted Quinoline Class

7-Bromo-4-chloro-6-methylquinoline is a halogenated derivative of quinoline, characterized by the presence of a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the quinoline ring. As a polysubstituted quinoline, its specific substitutions are intended to enhance its biological activity by improving target specificity and potency. researchgate.net This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence and position of the halogen atoms and the methyl group can significantly influence its chemical reactivity and pharmacological effects. For instance, the halogen atoms can be substituted through nucleophilic substitution reactions, and the compound can participate in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Physicochemical Properties of 7-Bromo-4-chloro-6-methylquinoline

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| InChI Key | AWRJHBCWXXOJMI-UHFFFAOYSA-N |

| SMILES String | BrC1=CC2=NC=CC(Cl)=C2C=C1C |

| Form | Solid |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

7-bromo-4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRJHBCWXXOJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670937 | |

| Record name | 7-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-59-6 | |

| Record name | 7-Bromo-4-chloro-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Bromo 4 Chloro 6 Methylquinoline

Retrosynthetic Disconnections and Strategic Planning for Polysubstituted Quinolines

Retrosynthetic analysis of 7-Bromo-4-chloro-6-methylquinoline reveals several logical disconnections to guide its synthesis. The primary strategic consideration is the sequence of introducing the substituents onto the quinoline (B57606) core.

The 4-chloro group is most effectively installed in a late-stage transformation from a 4-quinolone (or its tautomer, 4-hydroxyquinoline) precursor. This is a standard and high-yielding transformation, typically employing reagents like phosphorus oxychloride (POCl₃). Therefore, the key retrosynthetic disconnection is the C-Cl bond, leading back to 7-Bromo-4-hydroxy-6-methylquinoline.

Further disconnection of the quinoline core itself generally follows pathways established by classic named reactions. A common approach, such as the Conrad-Limpach or Knorr synthesis, involves disconnecting the N1-C2 and C3-C4 bonds of the pyridine (B92270) ring. This leads back to a substituted aniline and a β-ketoester or a related three-carbon component. For the target molecule, this disconnection points to 4-bromo-2-methylaniline as the key aromatic precursor and a derivative of acetoacetic acid. The bromine and methyl groups are thus incorporated into the starting aniline, simplifying the synthetic route and controlling the regiochemistry of the final product.

Established Synthetic Routes to the Quinoline Core

The construction of the core quinoline structure is foundational to the synthesis of the target molecule. This typically involves the cyclization of an appropriately substituted aniline precursor to form the fused pyridine ring.

Halogenation Strategies: Electrophilic Aromatic Substitution and Directed Approaches

The introduction of halogen atoms onto the quinoline scaffold can be achieved at various stages of the synthesis. One strategy involves the direct halogenation of a pre-formed 6-methylquinoline ring system. Electrophilic aromatic substitution on the quinoline ring is complex due to the deactivating nature of the protonated pyridine ring under acidic conditions. However, the benzene (B151609) ring can still undergo substitution. The methyl group at C6 is an ortho-, para-director. Bromination would be directed to the C5 and C7 positions.

A more regioselective and common strategy is to begin with a pre-halogenated aniline. For the synthesis of 7-Bromo-4-chloro-6-methylquinoline, starting with 4-bromo-2-methylaniline ensures the bromine atom is correctly positioned from the outset. This precursor can be synthesized from p-toluidine through electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) are often employed for such transformations. nih.govresearchgate.net

Construction of the Quinolone Intermediate: Knorr and Related Cyclization Reactions

The Knorr quinoline synthesis and the related Conrad-Limpach synthesis are powerful methods for constructing the quinoline core from anilines and β-ketoesters. drugfuture.comjptcp.comiipseries.org The Knorr synthesis, first described in 1886, involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline. wikipedia.orgsynarchive.com

In a plausible route to the target compound, 4-bromo-2-methylaniline would be reacted with a β-ketoester like ethyl acetoacetate. The initial reaction forms the corresponding β-ketoanilide intermediate. This intermediate then undergoes intramolecular cyclization under strong acidic conditions, such as with concentrated sulfuric acid, to yield 7-bromo-4-hydroxy-6-methyl-2(1H)-quinolone. A related pathway, the Conrad-Limpach synthesis, can yield 4-hydroxyquinolines. jptcp.comiipseries.org By reacting 4-bromo-2-methylaniline with diethyl malonate, followed by thermal cyclization, one can construct the 7-bromo-4-hydroxy-6-methylquinoline intermediate.

A summary of a potential synthetic pathway is outlined below:

| Step | Reactants | Reagent/Conditions | Product |

| 1 | 4-bromo-2-methylaniline, Diethyl malonate | Heat | Diethyl (4-bromo-2-methylanilino)methylenemalonate |

| 2 | Diethyl (4-bromo-2-methylanilino)methylenemalonate | High-boiling solvent (e.g., Diphenyl ether), Heat | 7-Bromo-4-hydroxy-6-methylquinoline-3-carboxylate |

| 3 | 7-Bromo-4-hydroxy-6-methylquinoline-3-carboxylate | Saponification (e.g., NaOH), then Acidification | 7-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid |

| 4 | 7-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid | Heat (Decarboxylation) | 7-Bromo-4-hydroxy-6-methylquinoline |

| 5 | 7-Bromo-4-hydroxy-6-methylquinoline | Phosphorus oxychloride (POCl₃) | 7-Bromo-4-chloro-6-methylquinoline |

Chlorination and Bromination Protocols for Specific Positions

As outlined in the synthetic strategy, the introduction of the bromine and chlorine atoms is position-specific and dictated by the chosen route.

Bromination: The most reliable method to ensure the bromine is at the C7 position is to start with an aniline already containing bromine at the corresponding position (para- to the amino group, which becomes C7). Direct bromination of 8-substituted quinolines has been shown to yield a mixture of 5- and 7-bromo isomers, requiring separation. acgpubs.org For instance, bromination of 8-methoxyquinoline can yield the 5-bromo derivative as the sole product. acgpubs.org Therefore, using 4-bromo-2-methylaniline as a starting material is the preferred method for regiocontrol.

Chlorination: The conversion of the 4-hydroxyquinoline (or 4-quinolone) intermediate to the 4-chloroquinoline is a standard and efficient reaction. semanticscholar.org It is typically achieved by heating the hydroxy compound with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst like dimethylformamide (DMF). researchgate.net This reaction proceeds via a phosphate ester intermediate which is then displaced by a chloride ion.

Catalytic Coupling and Cross-Functionalization Reactions

The presence of two distinct halogen atoms on the 7-Bromo-4-chloro-6-methylquinoline core makes it an excellent substrate for sequential and site-selective cross-coupling reactions, allowing for the rapid construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura and Other Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.net For dihalogenated substrates like 7-Bromo-4-chloro-6-methylquinoline, the selectivity of the reaction is a key consideration.

The reactivity of aryl halides in the oxidative addition step of the catalytic cycle, which is often rate-determining, generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. researchgate.netrsc.org This established trend predicts that a Suzuki-Miyaura coupling reaction on 7-Bromo-4-chloro-6-methylquinoline will occur selectively at the more reactive C7-Br bond, leaving the C4-Cl bond intact for subsequent transformations. rsc.orgnih.gov This differential reactivity allows for a stepwise functionalization strategy.

The first coupling can be performed at the C7 position with an aryl or vinyl boronic acid. Following purification, a second, typically more forcing, cross-coupling reaction can be carried out at the C4 position. The successful coupling of less reactive aryl chlorides often requires the use of specialized catalysts, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, along with stronger bases. nih.gov

Below is a table summarizing typical conditions for a selective Suzuki-Miyaura reaction at the C7-bromo position.

| Component | Example Reagents/Conditions | Purpose |

| Substrate | 7-Bromo-4-chloro-6-methylquinoline | The electrophilic partner. |

| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid | The nucleophilic partner, provides the new carbon fragment. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The catalyst that facilitates the C-C bond formation. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species in the transmetalation step. |

| Solvent | Dioxane/Water, Toluene/Water, DMF | Provides the medium for the reaction. |

| Temperature | 80-120 °C | Reaction is typically heated to achieve a reasonable rate. |

This selective functionalization makes 7-Bromo-4-chloro-6-methylquinoline a valuable building block in synthetic chemistry, enabling the creation of diverse libraries of polysubstituted quinolines.

Copper-Mediated Transformations for Carbon-Heteroatom Bond Formation

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and its modern variants, are powerful tools for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. For 7-Bromo-4-chloro-6-methylquinoline, the carbon-bromine bond at the C-7 position is the primary site for these transformations, as aryl bromides are more reactive than aryl chlorides in typical copper-catalyzed systems.

These reactions enable the introduction of a wide range of functionalities. For instance, coupling with amines or amides (Ullmann condensation) yields 7-aminoquinoline derivatives. Similarly, reactions with alcohols or phenols produce 7-aryloxy/alkoxyquinolines, while thiols can be used to synthesize 7-thioether analogues. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Copper-Mediated Transformations at the C-7 Position

| Nucleophile | Product Type | Catalyst System (Typical) | Potential Product from 7-Bromo-4-chloro-6-methylquinoline |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | C-N Bond Formation | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃) | 4-Chloro-6-methyl-N,N-dialkylquinolin-7-amine |

| Phenol (ArOH) | C-O Bond Formation | CuI, Ligand (e.g., L-proline), Base (e.g., Cs₂CO₃) | 7-(Aryloxy)-4-chloro-6-methylquinoline |

Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials. For quinoline derivatives, transition metals like palladium, rhodium, and iridium can catalyze the activation of specific C-H bonds, often directed by the quinoline nitrogen atom. mdpi.com

Palladium-Catalyzed Reactions : Palladium catalysis often targets the C-2 and C-8 positions of the quinoline ring for arylation, alkenylation, or acyloxylation. acs.orgnih.gov In 7-Bromo-4-chloro-6-methylquinoline, the C-8 position is sterically accessible, making it a potential site for functionalization. The C-5 position also represents a viable site for remote C-H activation. rsc.orgresearchgate.net

Rhodium-Catalyzed Reactions : Rhodium catalysts have been shown to selectively functionalize the C(sp³)–H bonds of methyl groups at the C-8 position of quinolines. acs.orgbohrium.comresearchgate.net This suggests that the C-6 methyl group of 7-Bromo-4-chloro-6-methylquinoline could potentially undergo similar transformations, such as alkylation or arylation. acs.orgbohrium.com The regioselectivity of C(sp²)–H activation on the quinoline ring itself is influenced by the position of substituents. nih.govacs.org

Iridium-Catalyzed Borylation : Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group onto an aromatic ring, which can then participate in subsequent cross-coupling reactions. rsc.orgnih.govillinois.edu The regioselectivity is primarily governed by steric factors, with the least hindered C-H bonds being favored. rsc.orgescholarship.org For 7-Bromo-4-chloro-6-methylquinoline, potential sites for borylation include the C-2, C-3, C-5, and C-8 positions, depending on the specific catalyst and ligand system employed. illinois.edunih.gov

Table 2: Potential C-H Functionalization Sites and Methods

| Catalyst System | Target C-H Bond | Type of Functionalization |

|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | C-8, C-5 | Arylation, Alkenylation |

| Rhodium (e.g., [Cp*RhCl₂]₂) | C-6 (Methyl C(sp³)-H) | Alkylation, Arylation |

Derivatization and Selective Functionalization of 7-Bromo-4-chloro-6-methylquinoline

The presence of multiple distinct reactive sites on the 7-Bromo-4-chloro-6-methylquinoline core allows for a high degree of controlled, stepwise functionalization.

Nucleophilic Aromatic Substitution at C-4 and C-7 Positions

Nucleophilic aromatic substitution (SₙAr) is a primary pathway for functionalizing haloquinolines. There is a significant difference in reactivity between the chlorine at C-4 and the bromine at C-7. The C-4 chloro substituent is highly activated towards SₙAr because of the electron-withdrawing effect and resonance stabilization of the intermediate provided by the adjacent ring nitrogen. researchgate.netnih.govresearchgate.net In contrast, the C-7 bromo substituent is much less reactive under SₙAr conditions.

This reactivity difference allows for the highly selective displacement of the C-4 chlorine by a wide range of nucleophiles, including amines, alcohols, and thiols, while leaving the C-7 bromine intact for subsequent reactions like cross-coupling. researchgate.net

Table 3: Selective Nucleophilic Aromatic Substitution at the C-4 Position

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Primary Amine | Aniline | 7-Bromo-6-methyl-N-phenylquinolin-4-amine |

| Secondary Amine | Morpholine | 4-(7-Bromo-6-methylquinolin-4-yl)morpholine |

| Alkoxide | Sodium Methoxide | 7-Bromo-4-methoxy-6-methylquinoline |

Transformations of the Methyl Group at C-6

The methyl group at the C-6 position serves as a versatile handle for further derivatization.

Oxidation : The methyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. biosynce.com Reagents such as selenium dioxide (SeO₂) can selectively oxidize the methyl group to an aldehyde (quinoline-6-carbaldehyde). researchgate.net More potent oxidizing agents, like potassium permanganate (KMnO₄), can convert the methyl group directly to a carboxylic acid (quinoline-6-carboxylic acid), which is a valuable intermediate for amide coupling and other transformations. biosynce.compvamu.eduyoutube.com

Halogenation : The benzylic position of the methyl group is susceptible to free-radical halogenation. acs.org Using reagents like N-Bromosuccinimide (NBS) with a radical initiator, the methyl group can be converted to a bromomethyl group. This 6-(bromomethyl)quinoline derivative is a highly reactive electrophile, suitable for subsequent nucleophilic substitution reactions to introduce a variety of side chains. acs.orgresearchgate.netrsc.org

Table 4: Synthetic Transformations of the C-6 Methyl Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Oxidation to Aldehyde | Selenium Dioxide (SeO₂) | -CHO |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | -COOH |

Regioselective and Chemoselective Reaction Development

The development of synthetic routes that selectively target one reactive site over others is crucial for efficient molecule construction. The orthogonal reactivity of the functional groups on 7-Bromo-4-chloro-6-methylquinoline is the key to this approach.

A typical strategy involves first performing a nucleophilic aromatic substitution at the most reactive C-4 position. The resulting product, which still contains the C-7 bromine, can then undergo a transition metal-catalyzed cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.org This sequential approach allows for the controlled and divergent synthesis of a library of compounds from a single starting material. The chemoselectivity of cross-coupling reactions on dihaloheteroarenes can be influenced by the choice of catalyst, ligands, and reaction conditions, sometimes allowing for selective reaction at one halide over another of the same type. whiterose.ac.ukresearchgate.net

Table 5: Example of a Regioselective and Chemoselective Synthetic Pathway

| Step | Reaction Type | Position Targeted | Reagents (Illustrative) | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | C-4 | Piperidine, Base | 4-(Piperidin-1-yl)-7-bromo-6-methylquinoline |

| 2 | Suzuki Cross-Coupling | C-7 | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4-(Piperidin-1-yl)-7-phenyl-6-methylquinoline |

Emerging Synthetic Technologies

Modern synthetic technologies are being applied to the synthesis and functionalization of quinoline derivatives to improve efficiency, safety, and scalability.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of quinoline derivatives. researchgate.netbenthamdirect.comnih.gov Reactions such as nucleophilic substitutions and metal-catalyzed couplings on the 7-Bromo-4-chloro-6-methylquinoline scaffold can be significantly accelerated, facilitating rapid library synthesis. tandfonline.comacs.org

Continuous Flow Chemistry : Flow chemistry offers advantages in terms of safety (handling of hazardous intermediates), scalability, and process control. ucd.ieresearchgate.net The synthesis of quinolines and their subsequent functionalization can be performed in continuous flow reactors, allowing for efficient production and telescoping of reaction sequences without isolating intermediates. acs.orgvapourtec.comresearchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This technology can be applied to the functionalization of haloquinolines, enabling novel transformations that may not be accessible through traditional thermal methods. ucd.ie

Photoredox Catalysis for Alkylation and Arylation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions, offering an alternative to traditional, often harsh, synthetic methods. The application of these methodologies to the functionalization of 7-Bromo-4-chloro-6-methylquinoline can be envisaged through the generation of alkyl and aryl radicals that can engage in Minisci-type reactions with the electron-deficient quinoline core.

Alkylation:

The direct C-H alkylation of the quinoline ring of 7-Bromo-4-chloro-6-methylquinoline can be achieved using photoredox catalysis. Drawing parallels from studies on similar substrates, such as 4-chloroquinoline, a plausible pathway involves the generation of alkyl radicals from readily available precursors like alkyl boronic acids. nih.govrsc.orgrsc.org In a typical reaction setup, a photocatalyst, such as [Ru(bpy)₃]Cl₂, is excited by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with an oxidant, which in turn reacts with the alkyl boronic acid to generate an alkyl radical. This highly reactive species then adds to the protonated quinoline ring, preferentially at the C2 position due to its electron-deficient nature. A final oxidation and deprotonation step then affords the C2-alkylated product.

The reaction exhibits a broad substrate scope, tolerating a variety of functional groups on the alkyl precursor. nih.govrsc.orgrsc.org This methodology is particularly attractive for late-stage functionalization of complex molecules.

| Entry | Alkylating Agent | Photocatalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-Butyl boronic acid | [Ru(bpy)₃]Cl₂ | Acetoxybenziodoxole | CH₃CN | Good to Excellent |

| 2 | Cyclohexyl boronic acid | [Ru(bpy)₃]Cl₂ | Acetoxybenziodoxole | CH₃CN | Good |

| 3 | (4-(Methoxycarbonyl)phenyl)methanaminium chloride | Ir(ppy)₃ | K₂S₂O₈ | DMSO/H₂O | Moderate to Good |

Arylation:

The direct C-H arylation of 7-Bromo-4-chloro-6-methylquinoline via a photoredox-mediated pathway represents a highly desirable transformation. While direct photoredox arylation of the C-H bonds of the quinoline core is plausible, an alternative strategy involves the functionalization of the existing bromo substituent. Photoredox catalysis can facilitate the generation of aryl radicals from aryl halides, which can then participate in cross-coupling reactions.

In a hypothetical scenario, an iridium-based photocatalyst, upon excitation with visible light, could reduce an aryl bromide to its corresponding radical anion. This species would then fragment to generate an aryl radical. Concurrently, the photocatalyst, now in an oxidized state, would be reduced by a sacrificial electron donor to complete the catalytic cycle. The generated aryl radical could then undergo a coupling reaction at the bromine-bearing C7 position of the quinoline, potentially mediated by a transition metal co-catalyst. The feasibility and regioselectivity of such a transformation would be highly dependent on the specific reaction conditions and the electronic properties of the coupling partners.

| Entry | Arylating Agent | Photocatalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | Ir(ppy)₃ | K₂CO₃ | DMF | Moderate |

| 2 | Phenylboronic acid | Ir(ppy)₃ | Cs₂CO₃ | Dioxane/H₂O | Moderate to Good |

| 3 | 3,5-Dimethylphenylboronic acid | Ir(ppy)₃ | K₃PO₄ | Toluene/H₂O | Moderate |

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. The synthesis and functionalization of substituted quinolines are well-suited to this technology.

A relevant precedent for the application of flow chemistry to a similarly substituted quinoline is the high-yielding continuous synthesis of the antimalarial drug hydroxychloroquine from 4,7-dichloroquinoline. researchgate.netnih.gov This process involves the nucleophilic substitution of the chlorine atom at the C4 position with an amino side chain. The reaction is carried out in a heated flow reactor, allowing for short reaction times and high throughput.

Adapting this approach to 7-Bromo-4-chloro-6-methylquinoline, one could envision a continuous flow setup for the selective nucleophilic substitution of the 4-chloro group. The substrate and a desired nucleophile (e.g., an amine, alcohol, or thiol) would be continuously pumped through a heated reactor coil or a packed-bed reactor containing a suitable solid-supported base or catalyst. This would enable the rapid and efficient synthesis of a library of 4-substituted-7-bromo-6-methylquinoline derivatives.

| Reaction Type | Reagents | Reactor Type | Temperature (°C) | Residence Time | Potential Product |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amine, Base | Heated Coil Reactor | 100-150 | 5-20 min | 4-Amino-7-bromo-6-methylquinoline |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Packed-Bed Reactor (Pd on solid support) | 80-120 | 10-30 min | 7-Aryl-4-chloro-6-methylquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Heated Coil Reactor | 60-100 | 15-45 min | 7-Alkynyl-4-chloro-6-methylquinoline |

Advanced Spectroscopic and Structural Characterization of 7 Bromo 4 Chloro 6 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 7-Bromo-4-chloro-6-methylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a comprehensive picture of its molecular framework.

High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 7-Bromo-4-chloro-6-methylquinoline is expected to exhibit distinct signals for the aromatic protons and the methyl group. Based on known data for similar quinoline (B57606) derivatives, the chemical shifts can be predicted. One report indicates the methyl group (CH₃) resonates at approximately δ 2.44 ppm when measured in DMSO-d₆.

The aromatic region of the spectrum would be more complex due to the presence of four protons on the quinoline ring system. The expected chemical shifts and coupling patterns are as follows:

H-2 and H-3: These protons on the pyridine (B92270) ring will likely appear as doublets due to their coupling to each other. The electron-withdrawing effect of the nitrogen atom and the adjacent chlorine at position 4 would shift these protons downfield.

H-5 and H-8: These protons are on the benzene (B151609) ring. H-8 is adjacent to the bromine atom, and H-5 is ortho to the methyl group. These will likely appear as singlets or very finely split doublets due to the lack of adjacent protons.

A detailed analysis of the coupling constants (J-values) would be essential to confirm the assignments and the substitution pattern.

Table 1: Predicted ¹H NMR Data for 7-Bromo-4-chloro-6-methylquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | d | 4.5 - 5.0 |

| H-3 | 7.4 - 7.6 | d | 4.5 - 5.0 |

| H-5 | 7.8 - 8.0 | s | - |

| H-8 | 8.2 - 8.4 | s | - |

| 6-CH₃ | ~2.44 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Elucidation and DEPT/HSQC Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 7-Bromo-4-chloro-6-methylquinoline, ten distinct carbon signals are expected. The chemical shifts would be influenced by the attached substituents (bromo, chloro, and methyl groups) and the aromatic system.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to differentiate between quaternary carbons, CH, and CH₃ groups. An HSQC experiment would show correlations between directly attached protons and carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Bromo-4-chloro-6-methylquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT/HSQC) |

| C-2 | 150 - 152 | CH |

| C-3 | 122 - 124 | CH |

| C-4 | 148 - 150 | C |

| C-4a | 147 - 149 | C |

| C-5 | 128 - 130 | CH |

| C-6 | 136 - 138 | C |

| C-7 | 120 - 122 | C |

| C-8 | 129 - 131 | CH |

| C-8a | 145 - 147 | C |

| 6-CH₃ | 18 - 20 | CH₃ |

Note: These are predicted values and are subject to experimental verification.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like 7-Bromo-4-chloro-6-methylquinoline.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the signals of H-2 and H-3 would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbons, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons. For example, the methyl protons (6-CH₃) would show correlations to C-5, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For planar aromatic systems, NOESY can help to confirm assignments by showing correlations between protons that are close to each other in space, such as H-5 and the methyl protons at position 6.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 7-Bromo-4-chloro-6-methylquinoline, which is C₁₀H₇BrClN. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic pattern for the molecular ion peak. The calculated monoisotopic mass for C₁₀H₇⁷⁹Br³⁵ClN is approximately 254.945 g/mol . The expected isotopic cluster would show peaks at m/z corresponding to the different combinations of these isotopes.

Fragmentation Pattern Interpretation for Structural Insights

The fragmentation of the molecular ion in the mass spectrometer can provide valuable information about the structure of the molecule. For 7-Bromo-4-chloro-6-methylquinoline, the fragmentation is expected to be influenced by the stable quinoline ring system and the halogen substituents.

A likely fragmentation pathway would involve the initial loss of a halogen atom or the methyl group. The loss of a bromine radical (•Br) would lead to a fragment ion at m/z around 176. Alternatively, the loss of a chlorine radical (•Cl) would result in a fragment ion at m/z around 220. The loss of a methyl radical (•CH₃) would produce a fragment at m/z around 240. Further fragmentation could involve the loss of HCN from the quinoline ring, a known fragmentation pathway for this heterocyclic system. rsc.org

Table 3: Predicted Major Fragments in the Mass Spectrum of 7-Bromo-4-chloro-6-methylquinoline

| m/z (for ⁷⁹Br, ³⁵Cl) | Possible Fragment |

| 255 | [M+H]⁺ |

| 254 | [M]⁺• |

| 240 | [M - CH₃]⁺ |

| 220 | [M - Cl]⁺ |

| 176 | [M - Br]⁺ |

| 149 | [M - Br - HCN]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

A detailed experimental analysis of 7-Bromo-4-chloro-6-methylquinoline using Infrared (IR) and Raman spectroscopy has not been found in a review of scientific literature. Such analyses are crucial for the identification of the compound's functional groups and for the characterization of its vibrational modes.

In the absence of specific experimental data for this compound, a general description of the expected spectral features can be hypothesized based on the known vibrational frequencies of related quinoline and halogenated aromatic structures. Key expected vibrations would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Methyl group (CH₃) vibrations: Symmetric and asymmetric stretching and bending modes.

Quinoline ring skeletal vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching.

C-Cl stretching: Generally a strong band in the fingerprint region.

C-Br stretching: Typically found at lower wavenumbers in the fingerprint region.

Without published spectra, it is not possible to provide a definitive table of vibrational frequencies and their assignments for 7-Bromo-4-chloro-6-methylquinoline.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

There is no publicly available experimental UV-Vis spectroscopic data for 7-Bromo-4-chloro-6-methylquinoline. This type of analysis would provide insights into the electronic structure of the molecule, including the π-π* and n-π* electronic transitions within the conjugated quinoline ring system. The presence of bromo, chloro, and methyl substituents would be expected to influence the absorption maxima (λmax) and molar absorptivity.

A detailed study of the electronic transitions and the effect of solvents on these transitions has not been published. Therefore, a data table of absorption maxima and corresponding electronic transitions cannot be compiled.

X-ray Crystallography for Definitive Solid-State Structural Analysis

A definitive solid-state structural analysis of 7-Bromo-4-chloro-6-methylquinoline by single-crystal X-ray crystallography has not been reported in the crystallographic databases or in the broader scientific literature. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Consequently, no data is available on the crystal system, space group, unit cell dimensions, or other crystallographic parameters for this compound.

While the synthesis of 7-Bromo-4-chloro-6-methylquinoline has been reported as an intermediate in a study focused on developing leads for Human African Trypanosomiasis, the detailed characterization data was indicated to be in the supplementary information of the publication, which is not readily accessible. escholarship.orguga.edu As a result, definitive experimental data for its advanced spectroscopic and structural properties remains unelucidated in the public domain.

Computational Chemistry and Theoretical Investigations of 7 Bromo 4 Chloro 6 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. nih.gov The foundational step in any computational analysis is the geometry optimization of the molecule. Using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the coordinates of the atoms in 7-Bromo-4-chloro-6-methylquinoline would be adjusted to find the minimum energy conformation. This process yields a stable, three-dimensional structure from which all other electronic properties are calculated. For instance, a study on various quinoline (B57606) derivatives successfully employed DFT at the B3LYP/6–31 G′(d,p) level to optimize molecular geometries, providing a reliable foundation for further analysis. nih.gov

Once the geometry is optimized, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be determined. This information is crucial for understanding the molecule's stability and reactivity.

Illustrative Optimized Geometrical Parameters

The following table presents hypothetical, yet realistic, bond lengths and bond angles for 7-Bromo-4-chloro-6-methylquinoline, as would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond/Angle | Value |

| Bond Length | C4-Cl | 1.74 Å |

| C7-Br | 1.90 Å | |

| C6-C(CH3) | 1.51 Å | |

| C2=N1 | 1.37 Å | |

| Bond Angle | Cl-C4-C9 | 118.5° |

| Br-C7-C8 | 119.2° | |

| C(CH3)-C6-C5 | 121.0° | |

| C2-N1-C8a | 117.5° |

This table is for illustrative purposes and the values are based on typical bond lengths and angles for similar structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For 7-Bromo-4-chloro-6-methylquinoline, such regions would likely be concentrated around the nitrogen atom in the quinoline ring and the halogen atoms (bromine and chlorine), suggesting these are probable sites for electrophilic attack. researchgate.net

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions. These are typically found around hydrogen atoms and are susceptible to nucleophilic attack. researchgate.net

Green Regions: These denote areas of neutral potential. researchgate.net

MEP analysis of related quinoline derivatives has been used to identify reactive sites, which is crucial for understanding intermolecular interactions. researchgate.net

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is instrumental in the identification and characterization of new compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov By comparing the computationally predicted NMR spectra with experimental data, the structure of a synthesized compound can be confirmed. For complex molecules, computational predictions can aid in the assignment of ambiguous signals in the experimental spectrum. github.io

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. rsc.org TD-DFT calculations on quinoline derivatives have been shown to provide results that are in good agreement with experimental data. researchgate.net

Illustrative Predicted Spectroscopic Data

The following table shows hypothetical NMR and UV-Vis data for 7-Bromo-4-chloro-6-methylquinoline.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (H on C2) | 8.5 ppm |

| δ (H on C3) | 7.8 ppm | |

| δ (CH3) | 2.5 ppm | |

| ¹³C NMR | δ (C4-Cl) | 145.0 ppm |

| δ (C7-Br) | 120.0 ppm | |

| δ (C6-CH3) | 138.0 ppm | |

| UV-Vis | λ_max 1 | 280 nm |

| λ_max 2 | 320 nm |

This table is for illustrative purposes. Actual values would be obtained from GIAO-DFT and TD-DFT calculations, respectively.

Molecular Orbital Theory

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and charge transfer properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's reactivity. numberanalytics.com A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap suggests high stability and low reactivity. researchgate.net

In a theoretical study of 7-Bromo-4-chloro-6-methylquinoline, the HOMO would likely be distributed over the electron-rich benzene (B151609) ring and the bromine atom, while the LUMO would be localized on the electron-deficient pyridine (B92270) ring.

Illustrative FMO Data

The following table presents hypothetical HOMO, LUMO, and energy gap values for 7-Bromo-4-chloro-6-methylquinoline.

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.5 |

| Energy Gap (ΔE) | 4.0 |

This table is for illustrative purposes. The values are typical for halogenated quinoline derivatives.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgwisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. rsc.org

Hyperconjugation: NBO analysis can quantify the stabilizing effects of hyperconjugation, which involves the interaction of sigma (σ) bonding orbitals with adjacent empty or partially filled p or pi (π) orbitals. youtube.comdailymotion.com For 7-Bromo-4-chloro-6-methylquinoline, significant hyperconjugative interactions would be expected between the C-H bonds of the methyl group and the π-system of the quinoline ring.

Illustrative NBO Analysis Data

The following table shows hypothetical stabilization energies for key donor-acceptor interactions in 7-Bromo-4-chloro-6-methylquinoline.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C2-C3) | 18.5 |

| π(C5-C6) | π(C4-C9) | 25.2 |

| σ(C-H) of CH3 | π*(C5-C6) | 5.1 |

This table is for illustrative purposes. LP denotes a lone pair, and π and σ represent pi and sigma bonds, respectively.

Topological Analyses of Electron Density (e.g., ELF, LOL, RDG)

The electronic structure of a molecule is fundamental to its chemical behavior. Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide powerful tools to visualize and quantify the nature of chemical bonds and non-covalent interactions. nih.govnih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are functions that map the spatial localization of electrons. nih.govresearchgate.net In a molecule like 7-Bromo-4-chloro-6-methylquinoline, these analyses would allow for a detailed characterization of the covalent bonds within the quinoline ring system, as well as the carbon-halogen and carbon-methyl bonds. The ELF analysis partitions the molecular space into basins of attractors, which correspond to atomic cores, lone pairs, and bonding regions. nih.gov This would be particularly insightful for understanding the influence of the electron-withdrawing bromine and chlorine atoms and the electron-donating methyl group on the aromaticity and electron distribution of the quinoline core. Similarly, LOL provides a complementary perspective on electron localization, often highlighting regions of high kinetic energy density due to Pauli exclusion, which helps in identifying bond and lone pair regions. nih.govresearchgate.net

Reduced Density Gradient (RDG):

The RDG analysis is instrumental in identifying and characterizing non-covalent interactions (NCIs). nih.govnih.gov By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive van der Waals interactions, repulsive steric clashes, and hydrogen bonds. nih.gov For 7-Bromo-4-chloro-6-methylquinoline, an RDG analysis would be crucial in understanding potential intramolecular interactions, such as those between the substituents, and how the molecule might engage in intermolecular interactions in a condensed phase or with a biological target.

To illustrate the kind of data that would be obtained from such an analysis, a hypothetical table of NCI analysis results for a dimer of 7-Bromo-4-chloro-6-methylquinoline is presented below.

| Interaction Type | Atoms Involved | Sign(λ₂)ρ (a.u.) | Van der Waals Radius Sum (Å) | Calculated Distance (Å) |

|---|---|---|---|---|

| Van der Waals | Br···Cl | ~0.01 | 3.55 | 3.60 |

| Van der Waals | C-H···π | ~0.005 | - | 3.45 |

| Steric Repulsion | H(methyl)···H(ring) | ~0.02 | 2.40 | 2.35 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of a molecule and its interactions with the surrounding environment over time. nih.govnih.govnih.gov For a relatively rigid molecule like 7-Bromo-4-chloro-6-methylquinoline, MD simulations can reveal subtle conformational preferences and the dynamics of intermolecular interactions.

Conformational Analysis:

While the quinoline core is largely planar, the methyl group has rotational freedom. MD simulations can be used to determine the preferred orientation of the methyl group and the energetic barriers to its rotation. nih.gov Furthermore, any slight puckering or deviation from planarity of the quinoline ring system due to the bulky substituents could be captured. By running simulations at various temperatures, one could assess the conformational stability of the molecule. nih.gov

Intermolecular Interactions:

MD simulations are particularly well-suited for studying how molecules of 7-Bromo-4-chloro-6-methylquinoline would interact with each other in a solvent or a solid state. mdpi.com These simulations can predict the formation of dimers or larger aggregates and characterize the primary modes of interaction, such as π-π stacking, halogen bonding (involving the bromine and chlorine atoms), and other van der Waals forces. The insights from RDG analysis can be complemented by MD simulations to provide a dynamic picture of these interactions.

A hypothetical table summarizing potential findings from a conformational analysis via MD simulation is provided below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (e.g., C5-C6-C(methyl)-H) | Population (%) at 298 K |

|---|---|---|---|

| Staggered | 0.00 | 60 | ~65 |

| Eclipsed | ~2.5 | 0 | ~35 |

Computational Mechanistic Studies of Reactions Involving 7-Bromo-4-chloro-6-methylquinoline

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For 7-Bromo-4-chloro-6-methylquinoline, several types of reactions could be investigated using computational methods, such as Density Functional Theory (DFT).

Nucleophilic Aromatic Substitution (SNAAr):

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic substitution. Computational studies could model the reaction pathway for the substitution of this chlorine with various nucleophiles. By calculating the energies of the reactants, transition states, and products, the activation energy and reaction enthalpy can be determined. This would provide valuable information on the feasibility and kinetics of such reactions. The influence of the bromo and methyl substituents on the reactivity of the 4-position could also be quantified.

Cross-Coupling Reactions:

The bromine atom at the 7-position is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. Computational mechanistic studies can be employed to understand the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These studies can help in optimizing reaction conditions and predicting the outcome of new transformations.

A hypothetical table of calculated activation energies for a proposed SNAAr reaction is shown below.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Methoxide | Methanol | 18.5 | SNAAr |

| Ammonia | Water | 22.1 | SNAAr |

| Thiophenolate | DMF | 15.8 | SNAAr |

Mechanistic Investigations into the Reactivity Profile of 7 Bromo 4 Chloro 6 Methylquinoline

Kinetic Studies of Substitution and Addition Reactions

Kinetic studies are fundamental to understanding the reactivity of 7-Bromo-4-chloro-6-methylquinoline in substitution and addition reactions. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, the principles of nucleophilic aromatic substitution (SNAr) on related quinoline (B57606) systems provide a strong basis for analysis. The rate of these reactions is typically dependent on the concentration of both the quinoline substrate and the nucleophile, following second-order kinetics. msu.edumasterorganicchemistry.com

The general rate law for a nucleophilic substitution reaction can be expressed as:

Rate = k[7-Bromo-4-chloro-6-methylquinoline][Nucleophile]

The rate constant, k, is influenced by several factors including the nature of the nucleophile, the solvent, and the electronic and steric environment of the reaction center. In the context of 7-Bromo-4-chloro-6-methylquinoline, the primary sites for nucleophilic attack are the carbon atoms bearing the halogen substituents. The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions.

Kinetic data for the methoxydechlorination of various 6- and 7-substituted 4-chloroquinolines have shown a significant dependence on the electronic nature of the substituents. For instance, electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups decrease it. researchgate.net Based on these established trends, a hypothetical set of relative rate constants for the reaction of 7-Bromo-4-chloro-6-methylquinoline with a common nucleophile, such as methoxide, can be extrapolated and compared with related structures.

| Compound | Substituents | Relative Rate Constant (k_rel) | Reference Compound |

|---|---|---|---|

| 4-Chloroquinoline | - | 1.00 | - |

| 4-Chloro-6-methylquinoline | 6-CH₃ | ~0.8 | 4-Chloroquinoline |

| 7-Bromo-4-chloroquinoline | 7-Br | ~3.5 | 4-Chloroquinoline |

| 7-Bromo-4-chloro-6-methylquinoline | 7-Br, 6-CH₃ | ~2.8 | 4-Chloroquinoline |

This table presents hypothetical data based on established principles of substituent effects in nucleophilic aromatic substitution on the quinoline ring.

Elucidation of Reaction Pathways for Halogen Displacement

The presence of two different halogen atoms, bromine at C-7 and chlorine at C-4, on the quinoline ring of 7-Bromo-4-chloro-6-methylquinoline raises the question of regioselectivity in nucleophilic substitution reactions. The displacement of these halogens is generally believed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide ion restores the aromaticity of the ring.

The general superiority of a C-4 chloro group over a C-7 bromo group as a leaving group in such reactions is a well-documented phenomenon in quinoline chemistry. nih.gov This selectivity allows for sequential functionalization of the quinoline core. For instance, a nucleophile can selectively displace the C-4 chlorine, and a subsequent, often palladium-catalyzed, cross-coupling reaction can be employed to modify the C-7 position.

The proposed dominant reaction pathway is as follows:

Nucleophilic attack at C-4: A nucleophile attacks the carbon atom at position 4, which bears the chlorine atom. This is the rate-determining step.

Formation of the Meisenheimer complex: A tetrahedral intermediate is formed, with the negative charge delocalized over the quinoline ring system, particularly onto the electronegative nitrogen atom.

Expulsion of the chloride ion: The chloride ion is eliminated, and the aromaticity of the pyridine (B92270) ring is restored, yielding the 4-substituted-7-bromo-6-methylquinoline product.

Displacement of the bromo group at C-7 would require more forcing reaction conditions or the use of a catalyst that can activate the C-Br bond, such as a palladium complex in cross-coupling reactions.

Influence of Halogen and Methyl Substituents on Electronic and Steric Properties

The reactivity of 7-Bromo-4-chloro-6-methylquinoline is intricately governed by the electronic and steric effects of its substituents. These effects can be qualitatively understood and quantitatively estimated using principles from physical organic chemistry, such as the Hammett and Taft equations. benchchem.combenchchem.com

Electronic Effects:

Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are electronegative atoms and exert an electron-withdrawing inductive effect (-I) on the quinoline ring. This effect deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution. The inductive effect of chlorine is stronger than that of bromine. Both halogens also possess lone pairs of electrons and can exert a weak, electron-donating mesomeric effect (+M). However, for halogens, the inductive effect typically dominates. The electron-withdrawing nature of the halogens, particularly the chloro group at the activated C-4 position, is crucial for facilitating nucleophilic attack.

Methyl Substituent: The methyl group at the C-6 position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the carbocyclic ring. This electron-donating nature slightly deactivates the ring towards nucleophilic substitution compared to an unsubstituted quinoline.

| Substituent | σp Value | Electronic Effect |

|---|---|---|

| -CH₃ | -0.17 | Electron-donating |

| -Cl | +0.23 | Electron-withdrawing |

| -Br | +0.23 | Electron-withdrawing |

These are standard Hammett constants and serve as a guide to the electronic influence of these substituents.

Steric Effects:

The methyl group at the C-6 position can exert a steric effect, although it is relatively remote from the primary site of nucleophilic attack at C-4. This steric hindrance is generally considered minimal for the C-4 position. However, if a bulky nucleophile is used, some minor steric hindrance from the C-5 hydrogen, influenced by the adjacent C-6 methyl group, could be considered. The primary steric considerations in substitution reactions would arise from the size of the attacking nucleophile itself. masterorganicchemistry.com

Oxidation and Reduction Potentials and Their Chemical Implications

The electrochemical properties of 7-Bromo-4-chloro-6-methylquinoline, specifically its oxidation and reduction potentials, provide insight into its behavior in redox reactions and its potential applications in areas such as materials science and medicinal chemistry. The quinoline nucleus itself is redox-active.

Reduction:

The electron-deficient nature of the quinoline ring, enhanced by the two electron-withdrawing halogen substituents, suggests that 7-Bromo-4-chloro-6-methylquinoline will be susceptible to reduction. Electrochemical reduction would likely involve the transfer of electrons to the π-system of the quinoline ring. The reduction potential will be influenced by the substituents. The electron-withdrawing chloro and bromo groups are expected to make the reduction potential more positive (i.e., easier to reduce) compared to unsubstituted quinoline. Conversely, the electron-donating methyl group will have a slight opposing effect.

Chemical reduction can also be achieved using various reducing agents. For instance, catalytic hydrogenation can lead to the saturation of the heterocyclic ring or the hydrogenolysis of the carbon-halogen bonds.

Oxidation:

The oxidation of the quinoline ring is generally more difficult due to its electron-deficient character. Oxidation typically occurs at the nitrogen atom to form an N-oxide or can involve the carbocyclic ring under stronger oxidizing conditions. The presence of the electron-donating methyl group at C-6 could make the carbocyclic portion of the molecule slightly more susceptible to oxidation compared to an unsubstituted quinoline. Halogenated quinones, which can be metabolites of halogenated aromatic compounds, have been shown to participate in oxidation reactions, suggesting that under certain biological or chemical conditions, the quinoline ring of this compound could be involved in oxidative processes. libretexts.orgmetall-mater-eng.com

While specific experimental electrochemical data for 7-Bromo-4-chloro-6-methylquinoline is scarce, a qualitative comparison of expected redox potentials can be made with related compounds.

| Compound | Relative Reduction Potential | Relative Oxidation Potential |

|---|---|---|

| Quinoline | Base | Base |

| 6-Methylquinoline | Lower | Higher |

| 4-Chloroquinoline | Higher | Lower |

| 7-Bromo-4-chloro-6-methylquinoline | Significantly Higher | Lower |

This table provides a qualitative estimation based on the electronic effects of the substituents.

Research Applications and Future Directions for 7 Bromo 4 Chloro 6 Methylquinoline

A Versatile Scaffold in Complex Organic Synthesis

The reactivity of the bromine and chlorine atoms on the quinoline (B57606) ring makes 7-Bromo-4-chloro-6-methylquinoline a valuable starting material for creating more complex molecules. smolecule.com This adaptability is particularly useful in the construction of intricate molecular architectures.

Crafting Polycyclic Heterocycles and Analogs of Natural Products

The quinoline structure is a common motif in many biologically active natural products. Researchers are utilizing 7-Bromo-4-chloro-6-methylquinoline as a foundational element to construct more complex polycyclic heterocyclic systems. These systems are essentially larger molecules where multiple rings are fused together. The process often involves a series of chemical reactions, such as cross-coupling reactions, where the bromine and chlorine atoms are replaced with other chemical groups to build up the desired structure. nih.govresearchgate.net This approach allows for the creation of novel compounds that are analogs of natural products, meaning they have a similar basic structure but with modifications that could lead to improved or different biological activities.

Forging New Synthetic Tools and Ligands

The distinct electronic properties and reactive sites of 7-Bromo-4-chloro-6-methylquinoline make it an ideal candidate for the development of novel synthetic reagents and ligands. Ligands are molecules that bind to metal centers, and they are crucial components of catalysts used to speed up chemical reactions. By modifying the quinoline structure, scientists can design ligands with specific properties to control the outcome of a reaction, leading to more efficient and selective synthetic methods. durham.ac.uk

Exploring New Frontiers in Materials Science

The inherent electronic and optical properties of the quinoline ring system have drawn the attention of materials scientists. smolecule.com The presence of halogen atoms and the aromatic nature of 7-Bromo-4-chloro-6-methylquinoline suggest its potential in the creation of advanced materials.

Designing the Next Generation of Organic Semiconductors and Optoelectronics

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are being explored for use in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The structure of 7-Bromo-4-chloro-6-methylquinoline, with its extended system of alternating single and double bonds, provides a good foundation for designing new organic semiconductors. ossila.com Scientists can chemically modify the molecule to fine-tune its electronic properties, such as its ability to transport electrons or holes, which is essential for the performance of these devices.

Synthesizing Innovative Fluorescent Probes and Dyes

Fluorescent molecules, which absorb light at one wavelength and emit it at a longer wavelength, have numerous applications, from biological imaging to sensing. The quinoline core is known to be a part of many fluorescent compounds. By strategically modifying the 7-Bromo-4-chloro-6-methylquinoline structure, researchers aim to develop new fluorescent probes and dyes with enhanced brightness, stability, and specific targeting capabilities. nih.gov These novel materials could be used to visualize cellular processes with greater clarity or to detect the presence of specific molecules.

A Strategic Compound in the Quest for New Medicines

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is frequently found in drugs with a wide range of therapeutic effects. durham.ac.uk The specific substitutions on 7-Bromo-4-chloro-6-methylquinoline make it a particularly interesting starting point for the discovery of new drugs. evitachem.com

The development of new therapeutic agents often involves the synthesis and screening of large libraries of compounds. The versatility of 7-Bromo-4-chloro-6-methylquinoline allows for the relatively straightforward creation of a diverse range of derivatives. For instance, the chlorine atom at the 4-position can be readily replaced by various nitrogen-containing groups (amines), which is a common strategy in the development of kinase inhibitors for cancer therapy. nih.gov Similarly, the bromine atom at the 7-position can be used as a handle to introduce other functional groups through cross-coupling reactions, further expanding the chemical diversity of the resulting compounds.

Synthesis of Targeted Enzyme Inhibitors

The primary application of 7-Bromo-4-chloro-6-methylquinoline in medicinal chemistry is as a foundational scaffold for the synthesis of targeted enzyme inhibitors. Its distinct reactive sites allow for precise chemical modifications to create derivatives with high affinity and selectivity for specific biological targets.

Research has highlighted its role as a key intermediate in the production of pyrazoloquinolinones, a class of compounds designed to target GABAA receptor subtypes, which are crucial in regulating neurotransmission. Furthermore, the compound is integral to the development of novel anticancer agents. Scientists utilize it to build molecules that can inhibit enzymes essential for cancer cell proliferation. For instance, derivatives have been investigated for their ability to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the progression of certain cancers.

This approach is mirrored in the broader field of quinoline chemistry, where similar halogenated quinolines serve as starting points for potent inhibitors. For example, the related compound 4-Bromo-6-fluoroquinoline is a precursor in the synthesis of linrodostat, an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. ossila.com The strategic placement of halogen atoms on the quinoline ring, as seen in 7-Bromo-4-chloro-6-methylquinoline, is a well-established strategy for generating effective enzyme inhibitors.

Investigation of Molecular Pathway Modulators

Beyond targeting individual enzymes, derivatives of 7-Bromo-4-chloro-6-methylquinoline are investigated for their capacity to modulate complex molecular pathways. By acting on key regulatory proteins, these compounds can influence entire cell signaling cascades, making them valuable tools for studying and potentially treating complex diseases.

The development of GABAA receptor subtype modulators from this compound is a prime example of pathway intervention, aiming to correct aberrant signaling in neurological disorders. In oncology, the focus extends to pathways governing cell survival and death. Quinoline derivatives, in general, are known to interfere with cell signaling to trigger apoptosis (programmed cell death) in cancer cells. The functionalization of the 7-Bromo-4-chloro-6-methylquinoline core allows for the fine-tuning of these effects, creating modulators that can selectively push cancer cells towards self-destruction while sparing healthy tissue.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogue Development

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, and 7-Bromo-4-chloro-6-methylquinoline is an ideal substrate for such investigations. SAR studies systematically alter a molecule's structure to understand how each component contributes to its biological activity, guiding the design of more potent and specific analogues.

The compound offers several distinct points for modification:

The 4-chloro position: This site is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets. mdpi.com

The 7-bromo position: The bromine atom can be readily functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or alkyl groups.

The 6-methyl group: This group can also be modified to explore how steric and electronic factors influence activity.

Methodologically, SAR studies involve synthesizing a library of analogues where these positions are systematically varied and then correlating the structural changes with biological outcomes, such as enzyme inhibition or cellular potency. The insights gained are critical; for example, studies on related 7-chloroquinoline (B30040) hydrazones have successfully established clear SAR for anticancer activity, demonstrating the power of this approach. nih.gov

Environmental and Green Chemistry Perspectives in Synthesis

As the demand for complex chemical intermediates like 7-Bromo-4-chloro-6-methylquinoline grows, so does the need for sustainable and environmentally responsible synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinolines to improve efficiency, reduce waste, and minimize the use of hazardous materials.

Modern strategies for functionalizing related 7-chloroquinolines employ advanced organometallic reagents, such as mixed lithium-magnesium compounds (e.g., TMPMgCl·LiCl), which enable highly selective reactions under mild conditions, thereby reducing energy consumption and by-product formation. durham.ac.uk Furthermore, significant research is dedicated to optimizing the palladium-catalyzed cross-coupling reactions frequently used to modify the bromo-substituent. This involves screening different catalysts (e.g., Pd(PPh3)4 versus PdCl2(dppf)) and ligands to maximize reaction yields and turnover numbers, leading to less waste and a more atom-economical process.

Potential for Catalyst Design and Supramolecular Assembly

The unique electronic and structural characteristics of 7-Bromo-4-chloro-6-methylquinoline give it significant potential beyond medicinal chemistry, particularly in the fields of catalyst design and supramolecular chemistry.

The quinoline nitrogen atom, along with the halogen substituents, can act as ligands that coordinate with transition metals like palladium. This opens the possibility of designing novel catalysts where the quinoline derivative serves as a tunable scaffold, influencing the catalytic activity and selectivity of the metal center.

Moreover, the bromine atom on the ring can participate in halogen bonding—a specific and directional non-covalent interaction. This property can be harnessed to guide the self-assembly of molecules into highly ordered, three-dimensional supramolecular structures. The precise architecture of these assemblies can be investigated using techniques like single-crystal X-ray analysis, paving the way for the rational design of new materials with unique photophysical or electronic properties.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-4-chloro-6-methylquinoline, and how can purity be optimized?

The compound is typically synthesized via multi-step heterocyclic reactions. For example, bromination and chlorination of a pre-functionalized quinoline scaffold can yield the target molecule. Evidence from a synthesis protocol describes using DMSO-d6 as the solvent for 1H NMR characterization (δ 2.44 ppm for the methyl group), with mass spectrometry (MS) confirming the molecular ion peak at m/z 240.0/242.0 (Br<sup>79</sup>/Br<sup>81</sup>) . Purification via column chromatography with a hexane/ethyl acetate gradient is recommended to achieve >95% purity, as validated by HPLC.

Q. How should researchers characterize the structural and electronic properties of 7-bromo-4-chloro-6-methylquinoline?

Key techniques include:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with literature shifts for analogous quinoline derivatives .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, noting isotopic patterns for bromine (1:1 ratio for Br<sup>79</sup>/Br<sup>81</sup>) .

- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement if single crystals are obtained .

Q. What safety protocols are critical when handling halogenated quinolines like 7-bromo-4-chloro-6-methylquinoline?

Halogenated compounds often require strict safety measures:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Dispose of waste via certified hazardous chemical disposal services, as improper handling may lead to environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of 7-bromo-4-chloro-6-methylquinoline?

Competing halogenation at alternative positions (e.g., C-2 or C-8) can occur. To suppress this:

- Use directing groups (e.g., methyl at C-6) to steer electrophilic substitution .

- Monitor reaction progress via TLC and adjust temperature (e.g., 0–5°C for bromination) to control regioselectivity .

- Computational modeling (DFT) of intermediate resonance structures can predict preferential halogenation sites .

Q. What strategies resolve contradictions in spectroscopic data for halogenated quinolines across studies?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. For example:

Q. How can the crystallographic structure of 7-bromo-4-chloro-6-methylquinoline inform its reactivity in catalytic applications?

Single-crystal X-ray analysis reveals bond angles and steric effects influencing reactivity. For instance:

- The methyl group at C-6 may hinder nucleophilic attack at C-4, favoring electrophilic pathways.

- Halogen bonding between bromine and catalytic metal centers (e.g., Pd) can be studied using SHELXL-refined structures .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Conduct accelerated stability studies: Incubate the compound in buffers (pH 1–13) at 40–60°C, monitoring degradation via HPLC .

- Use DSC (Differential Scanning Calorimetry) to identify thermal decomposition thresholds .

- IR spectroscopy can track functional group integrity (e.g., C-Br stretches at ~550 cm<sup>-1</sup>) .

Methodological Guidance